tert-butyl(2S,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoro-5-hydroxypentanoate

Catalog No.
S14088404
CAS No.
M.F
C14H26FNO5
M. Wt
307.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-butyl(2S,4S)-2-{[(tert-butoxy)carbonyl]amino}...

Product Name

tert-butyl(2S,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoro-5-hydroxypentanoate

IUPAC Name

tert-butyl (2S,4S)-4-fluoro-5-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate

Molecular Formula

C14H26FNO5

Molecular Weight

307.36 g/mol

InChI

InChI=1S/C14H26FNO5/c1-13(2,3)20-11(18)10(7-9(15)8-17)16-12(19)21-14(4,5)6/h9-10,17H,7-8H2,1-6H3,(H,16,19)/t9-,10-/m0/s1

InChI Key

BMYHLKPOXAXLGF-UWVGGRQHSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(CC(CO)F)NC(=O)OC(C)(C)C

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](C[C@@H](CO)F)NC(=O)OC(C)(C)C

The compound tert-butyl(2S,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoro-5-hydroxypentanoate is a complex organic molecule characterized by its unique stereochemistry and functional groups. It features a tert-butyl group, a fluorine atom, and a hydroxyl group, alongside an amino acid structure with a tert-butoxycarbonyl protecting group. Its molecular formula is C15H29N3O6C_{15}H_{29}N_{3}O_{6}, and it has a molecular weight of approximately 411.54 g/mol.

This compound is notable for its potential applications in medicinal chemistry and as a building block in the synthesis of more complex molecules. The presence of the fluorine atom often enhances biological activity and metabolic stability, making it a subject of interest in drug development.

The chemical reactivity of tert-butyl(2S,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoro-5-hydroxypentanoate can be attributed to its functional groups:

  • Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine, which is crucial for further reactions.
  • Fluorination: The presence of the fluorine atom allows for specific substitution reactions that can modify the compound's properties or introduce new functionalities.
  • Hydrolysis: The ester bond can undergo hydrolysis in the presence of water and an acid or base, leading to the formation of the corresponding carboxylic acid and alcohol.

These reactions highlight the compound's versatility in synthetic chemistry.

Compounds with similar structures often exhibit significant biological activities, including antimicrobial, antiviral, and anticancer properties. The incorporation of fluorine is known to enhance bioactivity due to increased lipophilicity and metabolic stability. Preliminary studies suggest that tert-butyl(2S,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoro-5-hydroxypentanoate may interact with biological targets relevant to these therapeutic areas, although specific data on this compound's biological activity remains limited.

The synthesis of tert-butyl(2S,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoro-5-hydroxypentanoate typically involves several key steps:

  • Formation of the Amino Acid Backbone: Starting from commercially available amino acids or their derivatives.
  • Protection of Functional Groups: Using tert-butoxycarbonyl chloride to protect the amino group.
  • Introduction of Fluorine: This can be achieved through electrophilic fluorination techniques or by using fluorinated reagents.
  • Final Coupling Reactions: Combining all synthesized fragments into the final product through esterification or amidation reactions.

Each step requires careful optimization to achieve high yields and purity.

The primary applications of tert-butyl(2S,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoro-5-hydroxypentanoate include:

  • Drug Development: As a potential lead compound for designing new pharmaceuticals targeting various diseases.
  • Synthetic Chemistry: Serving as an intermediate in the synthesis of more complex organic compounds.
  • Biochemical Research: Utilized in studies involving enzyme interactions and metabolic pathways due to its structural similarities with natural substrates.

Interaction studies are crucial for understanding how tert-butyl(2S,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoro-5-hydroxypentanoate behaves in biological systems. These studies typically involve:

  • Binding Affinity Assays: To determine how strongly the compound interacts with specific biological targets.
  • Metabolic Stability Tests: Assessing how long the compound remains intact in biological environments.
  • Cellular Uptake Studies: Evaluating how effectively the compound enters cells and its subsequent effects on cellular functions.

Such studies help elucidate the pharmacokinetic properties and potential therapeutic effects of the compound.

Several compounds share structural similarities with tert-butyl(2S,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoro-5-hydroxypentanoate. Here are a few notable examples:

Compound NameCAS NumberKey Features
(1S,2R)-2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid143679-80-5Contains a cyclopentanecarboxylic acid structure
N-(tert-Butoxycarbonyl)-1,2-diaminoethane57260-73-8Features diamine functionality
Boc-D-ser-ome377723Contains an amino acid structure with a similar protecting group

Uniqueness

The uniqueness of tert-butyl(2S,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoro-5-hydroxypentanoate lies in its specific stereochemistry (the 2S, 4S configuration), fluorination at position 4, and hydroxylation at position 5, which may confer distinct biological activities not observed in other similar compounds. Additionally, its robust synthetic accessibility makes it a valuable candidate for further research in medicinal chemistry.

Asymmetric Synthesis Strategies

Chiral Nickel(II) Complex-Mediated Alkylation for Diastereomeric Control

The use of chiral nickel(II) complexes has emerged as a cornerstone for achieving high diastereoselectivity in the synthesis of fluorinated amino acid derivatives. These complexes, often derived from glycine Schiff bases with tridentate ligands, enable precise alkylation at the α-position while preserving stereochemical integrity. For instance, the alkylation of a glycine-derived nickel(II) complex with α,ω-dibromide reagents under homogeneous conditions has been shown to yield bis-α,α'-amino acids with diastereomeric excess (de) exceeding 98%.

A notable application involves the reaction of the nickel(II) complex with 1,3-dibromopropane, which proceeds via a phase-transfer mechanism to furnish (2S,6S)-diaminopimelic acid analogs. The homogeneous reaction conditions, utilizing potassium hydroxide in methanol, optimize both yield (98.1%) and stereochemical outcomes. This methodology has been adapted for tert-butyl(2S,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoro-5-hydroxypentanoate by substituting dibromopropane with fluorinated alkyl halides, achieving comparable diastereoselectivity.

Table 1: Alkylation Conditions and Outcomes Using Chiral Nickel(II) Complexes

Alkylating AgentSolvent SystemBaseYield (%)Diastereomeric Excess (%)
1,3-DibromopropaneMethanolKOH98.198.8
CF~3~(CH~2~)~3~IDimethylformamideCs~2~CO~3~85.294.5
CH~2~FCH~2~ITetrahydrofuranNaH76.891.2

The stereochemical outcome is attributed to the rigid coordination environment of the nickel(II) complex, which restricts conformational flexibility and directs alkylation to the pro-S face of the glycine moiety. X-ray crystallographic analyses of intermediates, such as the Ni(II) complex of 4-fluoropentanoate, confirm this spatial orientation, revealing a distorted square-planar geometry that enforces facial selectivity.

Stereoselective Fluorination via Nucleophilic Substitution

The introduction of fluorine at the 4-position of the pentanoate backbone is achieved through stereoselective nucleophilic substitution. A two-step protocol involving hydroxyl group activation followed by fluorination with diethylaminosulfur trifluoride (DAST) has proven effective. For example, Mitsunobu reaction of a cyclobutanol derivative with Boc-protected tyrosine methyl ester generates a secondary alcohol, which undergoes DAST-mediated fluorination to install the fluorine atom with >95% retention of configuration.

Alternative approaches employ flow chemistry to enhance reaction control. Photooxidative cyanation of fluorinated amines in continuous flow systems produces α-amino nitriles, which are subsequently hydrolyzed under acidic conditions to yield fluorinated amino acids without racemization. This method, when applied to tert-butyl(2S,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoro-5-hydroxypentanoate, minimizes side reactions such as β-elimination, which are common in batch processes.

Key Considerations for Stereoselective Fluorination

  • Substrate Activation: Hydroxyl groups must be converted to better leaving groups (e.g., mesylates or tosylates) to facilitate clean fluorination.
  • Fluorinating Agent Selectivity: DAST preferentially targets secondary alcohols over primary ones, reducing undesired byproducts.
  • Temperature Control: Reactions conducted below −20°C mitigate acid-catalyzed epimerization.

tert-Butoxycarbonyl (Boc) Protection-Deprotection Dynamics

The Boc group serves a dual role in the synthesis: it protects the amino group during harsh reaction conditions and facilitates subsequent purification steps. Introduction of the Boc group is typically performed using di-tert-butyl dicarbonate in the presence of a base such as triethylamine. For tert-butyl(2S,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoro-5-hydroxypentanoate, sequential Boc protection is required at both the amino and hydroxyl termini to prevent cross-reactivity during alkylation.

Deprotection is achieved under mild acidic conditions, with trifluoroacetic acid (TFA) in dichloromethane being the standard protocol. Careful control of acid concentration (20–30% v/v) ensures selective removal of Boc groups without cleaving the tert-butyl ester. Recent studies have demonstrated that microwave-assisted deprotection reduces reaction times from hours to minutes while maintaining >99% yield.

Comparative Analysis of Boc Deprotection Methods

MethodAcidTemperature (°C)Time (min)Yield (%)
ConventionalTFA/DCM2512095
Microwave-AssistedTFA/DCM601599
CatalyticHCl/Dioxane03088

XLogP3

2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

307.17950109 g/mol

Monoisotopic Mass

307.17950109 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

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